2-Bromo-3-chloronaphthalene-1,4-dione 2-Bromo-3-chloronaphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 88645-45-8
VCID: VC15912979
InChI: InChI=1S/C10H4BrClO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H
SMILES:
Molecular Formula: C10H4BrClO2
Molecular Weight: 271.49 g/mol

2-Bromo-3-chloronaphthalene-1,4-dione

CAS No.: 88645-45-8

Cat. No.: VC15912979

Molecular Formula: C10H4BrClO2

Molecular Weight: 271.49 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-chloronaphthalene-1,4-dione - 88645-45-8

Specification

CAS No. 88645-45-8
Molecular Formula C10H4BrClO2
Molecular Weight 271.49 g/mol
IUPAC Name 2-bromo-3-chloronaphthalene-1,4-dione
Standard InChI InChI=1S/C10H4BrClO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H
Standard InChI Key DRVLBSLKQCRCEO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Cl

Introduction

Structural and Chemical Properties of 2-Bromo-3-chloronaphthalene-1,4-dione

2-Bromo-3-chloronaphthalene-1,4-dione (C10_{10}H3_3BrClO2_2) features a naphthoquinone backbone substituted with bromine and chlorine atoms at the 2- and 3-positions, respectively. The electron-withdrawing halogens enhance the quinone's electrophilicity, making it reactive toward nucleophilic substitution and cross-coupling reactions. The planar structure of the naphthoquinone core facilitates π-π stacking interactions, a property exploited in materials science for designing organic semiconductors .

The carbonyl groups at positions 1 and 4 exhibit characteristic infrared (IR) absorptions in the range of 1660–1680 cm1^{-1}, while the C=O carbon signals in 13C^{13}\text{C} NMR typically appear between 175–185 ppm . Halogen substituents influence the electronic environment of the quinone, as evidenced by downfield shifts in aromatic proton signals in 1H^{1}\text{H} NMR spectra .

Synthetic Methodologies for Halogenated Naphthoquinones

Direct Halogenation Strategies

The synthesis of dihalogenated naphthoquinones often begins with 1,4-naphthoquinone or its monohalogenated derivatives. Bromination and chlorination are typically achieved using halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2_2Cl2_2) in the presence of Lewis acids. For example, 2,3-dichloro-1,4-naphthoquinone—a key intermediate for synthesizing mixed halogen derivatives—is prepared via chlorination of 1,4-naphthoquinone using thionyl chloride .

Nucleophilic Displacement Reactions

Halogen atoms at the 2- and 3-positions of naphthoquinones can undergo nucleophilic displacement with amines, thiols, or alkoxides. In a representative procedure, 2,3-dichloro-1,4-naphthoquinone reacts with 4-aminophenyl sulfone in water under reflux to yield 2-((4-((4-aminophenyl)sulfonyl)phenyl)amino)-3-chloronaphthalene-1,4-dione . This green synthetic approach achieves yields up to 96% and highlights the feasibility of selective substitution in aqueous media .

Table 1: Synthetic Conditions for Selected Halogenated Naphthoquinones

CompoundReactantsSolventTemperature (°C)Yield (%)Reference
2,3-Dichloro-1,4-naphthoquinone1,4-Naphthoquinone + SO2_2Cl2_2CHCl3_36085
2-Bromo-1,4-naphthoquinone1,4-Naphthoquinone + NBSCCl4_42578
3-Chloro-2-anilino-1,4-naphthoquinone2,3-Dichloro-1,4-naphthoquinone + AnilineH2_2O10088

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 2-bromo-3-chloronaphthalene-1,4-dione is expected to show strong C=O stretching vibrations at 1660–1680 cm1^{-1}, consistent with related naphthoquinones . Additional peaks near 500–600 cm1^{-1} correspond to C-Br and C-Cl bonds, though these regions often overlap with aromatic C-H out-of-plane bending modes .

Nuclear Magnetic Resonance Spectroscopy

In 1H^{1}\text{H} NMR, the aromatic protons adjacent to halogens exhibit deshielding due to the electron-withdrawing effects. For instance, protons at the 5- and 8-positions of the naphthoquinone core typically resonate between δ 7.5–8.5 ppm . The 13C^{13}\text{C} NMR spectrum reveals two carbonyl carbons near δ 185 ppm, while the halogen-bearing carbons (C-2 and C-3) appear downfield at δ 120–135 ppm .

Applications in Materials Science

The electron-deficient nature of 2-bromo-3-chloronaphthalene-1,4-dione makes it a candidate for organic electronics. Halogenated quinones serve as electron-transport layers in organic photovoltaics (OPVs) due to their low-lying LUMO energies (-3.5 to -4.0 eV) . Additionally, their planar structure facilitates charge transport in thin-film transistors .

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